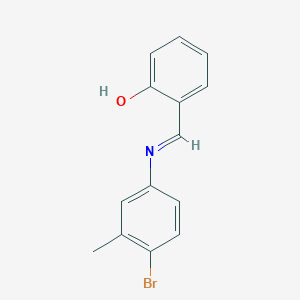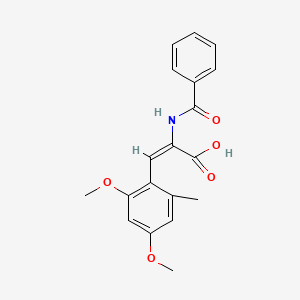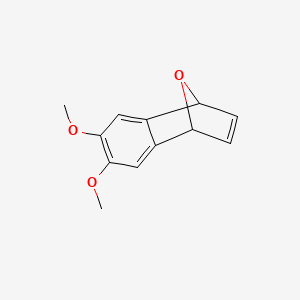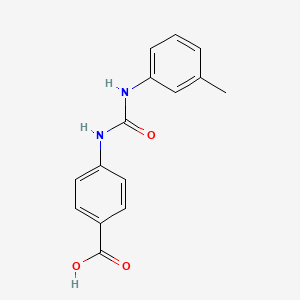
4-(3-(m-Tolyl)ureido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(m-Tolyl)ureido)benzoic acid is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is a derivative of benzoic acid and contains a ureido group attached to a tolyl moiety. This compound is primarily used in research and development within the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 4-(3-(m-Tolyl)ureido)benzoic acid typically involves the reaction of m-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
4-(3-(m-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ureido group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst
Aplicaciones Científicas De Investigación
4-(3-(m-Tolyl)ureido)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Mecanismo De Acción
The mechanism of action of 4-(3-(m-Tolyl)ureido)benzoic acid is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. The ureido group can form hydrogen bonds with various biological molecules, potentially influencing their activity and function .
Comparación Con Compuestos Similares
4-(3-(m-Tolyl)ureido)benzoic acid can be compared to other ureido-benzoic acid derivatives, such as:
4-(3-(2,3-Xylyl)ureido)benzoic acid: This compound has a similar structure but with different substituents on the aromatic ring, leading to variations in its chemical and physical properties.
2,3-Diamino benzoic acid: While not a direct analog, this compound shares the benzoic acid core and can undergo similar types of reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the m-tolyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
74088-11-2 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-[(3-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-13(9-10)17-15(20)16-12-7-5-11(6-8-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
Clave InChI |
JKXOIJOQVHJTGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



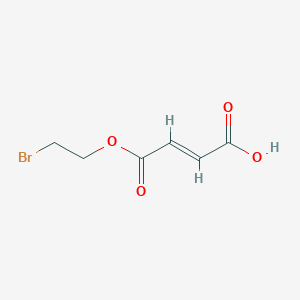

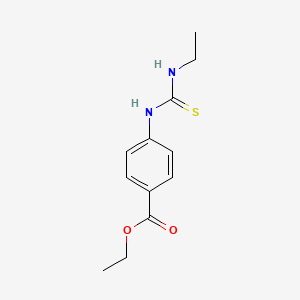

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)

